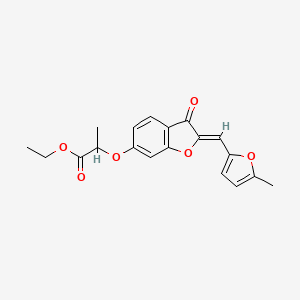
1-Iodo-4-(phenylsulfonyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Iodo-4-(phenylsulfonyl)benzene is a chemical compound with the molecular formula C12H9IO2S . It is used as an intermediate in organic synthesis .
Molecular Structure Analysis
The molecular structure of this compound consists of an iodine atom and a phenylsulfonyl group attached to a benzene ring . The molecular weight of the compound is 344.166 .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 344.166 . Other specific physical and chemical properties are not available in the search results.Scientific Research Applications
Species Characterization in Aqueous Solutions : Richter et al. (1997) investigated the ionization of [hydroxy(mesyloxy)iodo]benzene and [hydroxy(tosyloxy)iodo]benzene in water, leading to the formation of hydroxy(phenyl)iodonium and sulfonate ions. This study contributes to the understanding of the behavior of similar compounds in aqueous environments (Richter, Cherry, Zook, & Koser, 1997).
Radical Rearrangements : Masnyk (1997) explored the radical rearrangement of α-iodoalkyl phenyl sulfones, demonstrating their transformation to 5-iodo-1-phenylsulfonyl derivatives. This research highlights the compound's potential in synthetic organic chemistry (Masnyk, 1997).
Anticancer and Antioxidant Effects : Mohamed et al. (2022) synthesized new sulfonamide drugs using benzene sulfonyl chloride and investigated their anticancer effects against MCF-7 breast carcinoma cell lines. This study indicates potential medicinal applications of related compounds (Mohamed et al., 2022).
Photochemical Mechanism : Wu & Wu (2017) conducted photochemical studies on 1,4-bis(phenylsulfonyloxy)benzene, revealing insights into the photo-Fries rearrangement and acid generation processes. Their research contributes to the understanding of photochemical reactions of similar compounds (Wu & Wu, 2017).
Synthesis and Modification of Polymers : Tatli, Selhorst, and Fossum (2013) developed a series of poly(arylene ether)s with pendant functional groups, demonstrating the compound's utility in the field of polymer science (Tatli, Selhorst, & Fossum, 2013).
Crystal Structure and Interactions : Choi et al. (2008) examined the crystal structure of a derivative of the compound, highlighting its structural characteristics and potential applications in crystallography (Choi, Seo, Son, & Lee, 2008).
Electrochemical Synthesis : Sharafi-kolkeshvandi et al. (2016) demonstrated the electrochemical synthesis of 1-N-phenyl-4-(sulfonyl)benzene-1,2-diamine derivatives, providing an environmentally friendly and efficient method for the synthesis of related compounds (Sharafi-kolkeshvandi, Nematollahi, Nikpour, & Salahifar, 2016).
Safety and Hazards
Mechanism of Action
Target of Action
1-Iodo-4-(phenylsulfonyl)benzene, also known as IPSB, is a compound that primarily targets the indole ring system . This system is prevalent in biochemical systems and medicinal chemistry, being a part of drugs and biologically active molecules .
Mode of Action
The mode of action of IPSB involves metalation reactions, with the most common mode being lithiation . Other metals that have been used include magnesium, zinc, tin, and boron . The compound interacts with its targets through direct proton abstraction, directed ortho metalation (DOM), or halogen–metal exchange . These interactions result in the conversion of simple indole starting materials into complex indole products .
Biochemical Pathways
The affected biochemical pathways involve the synthesis of complex indoles, including indole natural products . The compound contributes to the development of metalation reactions, which are extremely useful for this conversion .
Result of Action
The result of the action of this compound is the formation of complex indole products from simple indole starting materials . This is achieved through the metalation reactions that the compound is involved in .
Action Environment
The action of this compound can be influenced by environmental factors such as temperature and the presence of other compounds . For example, the compound has been used in reactions that were carried out at specific temperatures, such as 0 - 5℃ . Additionally, the presence of other compounds, such as sulfuric acid, sodium nitrite, and potassium iodide, can also influence the compound’s action .
properties
IUPAC Name |
1-(benzenesulfonyl)-4-iodobenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9IO2S/c13-10-6-8-12(9-7-10)16(14,15)11-4-2-1-3-5-11/h1-9H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEAYTJRLFFTZNC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9IO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-amino-4,5,6,7-tetrahydro-8H-cyclopenta[d][1,2,4]triazolo[1,5-a]pyrimidin-8-one](/img/structure/B2389773.png)




![Methyl 1-(chlorosulfonylmethyl)-2-oxabicyclo[2.2.1]heptane-4-carboxylate](/img/structure/B2389783.png)
![2-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]-N-(4-fluorophenyl)-N-methylthiophene-3-sulfonamide](/img/structure/B2389784.png)



![1-(3-bromobenzyl)-5-(4-methoxyphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2389789.png)
![N-cyclopentyl-3-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)propanamide](/img/structure/B2389791.png)

![(Z)-2-(4-chlorophenoxy)-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2389796.png)